![molecular formula C8H5ClO4S B1418328 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride CAS No. 1114822-78-4](/img/structure/B1418328.png)
1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride
Overview
Description
1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride is a useful research compound. Its molecular formula is C8H5ClO4S and its molecular weight is 232.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Some benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects , suggesting that this compound may also interact with cellular targets to inhibit cell growth.
Result of Action
It is possible that, like other benzofuran derivatives, it may have cell growth inhibitory effects .
Biochemical Analysis
Biochemical Properties
1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with enzymes, proteins, and other biomolecules, often acting as a sulfonylating agent. This compound can modify the activity of enzymes by binding to their active sites, leading to either inhibition or activation of the enzyme’s function. For example, it may interact with serine proteases, altering their catalytic activity and impacting various biochemical pathways.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, it has been observed to inhibit cell growth and induce apoptosis by disrupting key signaling pathways . Additionally, it can affect the expression of genes involved in cell cycle regulation and metabolic processes, leading to altered cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can form covalent bonds with nucleophilic residues in proteins, such as cysteine or serine, leading to enzyme inhibition or activation . This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in biochemical experiments. Over time, this compound may undergo hydrolysis, leading to the formation of degradation products that can affect its activity . Long-term studies have shown that its effects on cellular function can vary, with some cells developing resistance or adaptive responses to prolonged exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit therapeutic effects, such as anti-cancer activity, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a certain concentration is required to achieve a significant biological response. Toxicity studies have indicated that high doses can lead to organ damage and other systemic effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can affect metabolic flux by altering the levels of metabolites and influencing the activity of key metabolic enzymes. This compound may also be metabolized into reactive intermediates that can further interact with cellular components.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can accumulate in certain cellular compartments, affecting its localization and activity. The distribution pattern of this compound can influence its overall biological effects and therapeutic potential.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. This subcellular localization is critical for its interaction with target biomolecules and its overall biological effects.
Biological Activity
1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride (CAS No. 1114822-78-4) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that derivatives of benzofuran compounds showed potent inhibition against renal cancer and leukemia cell lines, suggesting potential applications in cancer therapy.
Enzyme Inhibition
The compound acts as an inhibitor of specific enzymes, particularly kinases. Its structural features allow it to selectively inhibit certain pathways involved in cell growth and proliferation. For example, modifications to similar sulfonyl chloride structures have been linked to enhanced inhibition of CLK (CDC2-like kinase) activity, indicating that this compound may exhibit similar inhibitory properties .
Antimicrobial Activity
Emerging research suggests that this compound possesses antimicrobial properties . It has been evaluated for its effectiveness against various pathogens, with some derivatives showing strong inhibitory effects against bacteria and fungi. For instance, studies indicated that similar compounds could disrupt microbial cell processes, although further investigation is needed to elucidate the exact mechanisms .
In Vitro Studies
Several studies have explored the biological implications of this compound:
- Antitumor Activity : A key study highlighted the compound's effectiveness against renal cancer models, demonstrating dose-dependent inhibition of cell growth.
- Structure-Activity Relationship (SAR) : Research focusing on SAR has shown how variations in the compound's structure influence its biological activity. For example, different substituents on the benzofuran ring can significantly enhance or reduce its inhibitory effects on specific kinases .
Mechanistic Insights
The mechanism of action for this compound likely involves:
- Binding Interactions : The compound may interact with active sites of target enzymes through covalent bonding and hydrogen bonding interactions. Computational docking studies have suggested that it forms stable complexes with key residues in enzyme active sites .
- Impact on Signaling Pathways : By inhibiting specific kinases, the compound could disrupt critical signaling pathways involved in cell cycle regulation and apoptosis, contributing to its antitumor effects.
Data Summary
Biological Activity | Findings |
---|---|
Antitumor Activity | Inhibits renal cancer and leukemia cells |
Enzyme Inhibition | Selective inhibition of CLK activity |
Antimicrobial Activity | Effective against various pathogens |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H5ClO4S
- Molecular Weight : 232.64 g/mol
- Structure : The compound features a unique structure comprising a benzofuran core with sulfonyl chloride functionality, enhancing its reactivity in organic synthesis.
Synthesis and Transformations
1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. It has been utilized in:
- Formation of Sulfonyl Chloride Derivatives : These derivatives are crucial intermediates in organic synthesis, capable of reacting with water, alcohols, and amines to yield sulfonic acids, esters, and amides. This versatility is demonstrated in the work by Dushamov et al. (2020) where sulfonyl chlorides were synthesized for further transformations.
Antimicrobial and Antibacterial Applications
The compound has shown promise in antimicrobial research:
- Activity Against Bacteria : Derivatives of this compound have been synthesized and tested for their antibacterial properties. Notably, specific derivatives exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus, outperforming standard antibiotics .
Compound | Activity Against | Reference |
---|---|---|
OBSCl Derivatives | Staphylococcus aureus | Karaman et al., 2018 |
OBSCl Derivatives | Klebsiella pneumoniae | PMC7663458 |
Applications in Organic Chemistry
In organic chemistry, this compound plays a crucial role:
- Solid-phase Synthesis : It is employed in the solid-phase synthesis of heterocyclic compounds like oxazolidinones, which possess diverse biological activities important for drug development.
Biochemical Properties
The biochemical properties of this compound include:
- Binding Interactions : It forms covalent bonds with nucleophilic residues in proteins (e.g., cysteine or serine), leading to enzyme inhibition or activation. This property is significant for drug design targeting specific enzymes.
Case Studies
Several studies highlight the practical applications of this compound:
- Antimicrobial Activity Study : A study by Telvekar et al. investigated a series of benzofuran derivatives for antifungal activity against Candida albicans, revealing that certain substitutions significantly enhanced antimicrobial efficacy .
- Synthesis of Bioactive Compounds : Research has demonstrated the synthesis of amino acid derivatives from this compound, expanding its application scope in creating biologically active molecules.
Properties
IUPAC Name |
1-oxo-3H-2-benzofuran-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4S/c9-14(11,12)7-3-1-2-5-6(7)4-13-8(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCVXGOXXNXUDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2S(=O)(=O)Cl)C(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114822-78-4 | |
Record name | 1-oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.